2-Methoxyphenyl trifluoromethanesulfonate
Overview
Description
2-Methoxyphenyl trifluoromethanesulfonate is an organic compound with the molecular formula C8H7F3O4S. It is a colorless liquid widely used as a reagent in organic synthesis due to its unique chemical properties. This compound is particularly valued in the pharmaceutical, agrochemical, and polymer industries.
Scientific Research Applications
2-Methoxyphenyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-oxygen and carbon-nitrogen bonds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and polymers due to its ability to introduce trifluoromethanesulfonate groups into various substrates.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the trifluoromethanesulfonic acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyphenyl trifluoromethanesulfonate primarily undergoes substitution reactions. It is a strong electrophile and can react with various nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether .
Mechanism of Action
The mechanism by which 2-Methoxyphenyl trifluoromethanesulfonate exerts its effects involves its strong electrophilic nature. It reacts with nucleophiles to form new bonds, facilitating the synthesis of complex molecules. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl trifluoromethanesulfonate:
4-Methoxyphenyl trifluoromethanesulfonate: Similar to 2-Methoxyphenyl trifluoromethanesulfonate but with the methoxy group in the para position.
Uniqueness
This compound is unique due to its ortho-methoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This positional difference can lead to variations in the steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
(2-methoxyphenyl) trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDZTJFBROIDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472465 | |
Record name | 2-Methoxyphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59099-58-0 | |
Record name | 2-Methoxyphenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00472465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxyphenyl Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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